

# An In-depth Technical Guide to the Biological Activity of Ca-170

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ca-170**, also known as AUPM170, is a first-in-class, orally bioavailable small molecule designed to act as a dual antagonist of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2][3] Developed to offer a convenient oral alternative to intravenous antibody therapies, **Ca-170** aims to restore anti-tumor immune responses by blocking inhibitory signals that suppress T-cell activity.[4][5] This document provides a comprehensive overview of the biological activity of **Ca-170**, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

## **Mechanism of Action**

**Ca-170** is designed to reverse the immunosuppressive effects of the PD-1/PD-L1 and VISTA pathways, thereby enhancing the proliferation and effector functions of T-cells.[4] The proposed mechanisms involve:

Inhibition of PD-L1 and PD-L2 Signaling: Ca-170 is reported to functionally antagonize the interaction between PD-1 and its ligands, PD-L1 and PD-L2. This blockade is intended to prevent the deactivation of T-cells in the tumor microenvironment, leading to an enhanced cytotoxic T-cell response against tumor cells.[2] One proposed mechanism suggests that Ca-170 induces the formation of a defective ternary complex between PD-1 and PD-L1 without

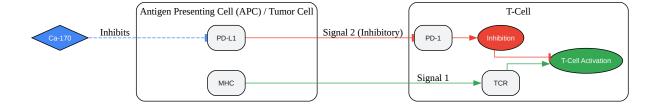


directly preventing their binding, thus inhibiting downstream signaling.[4][6] However, it is important to note that some studies using biophysical assays like NMR have not been able to confirm a direct binding interaction between **Ca-170** and PD-L1.[7][8]

Antagonism of the VISTA Pathway: Ca-170 also targets the VISTA pathway, another critical negative checkpoint regulator of T-cell function.[1][2] By inhibiting VISTA-mediated signaling, Ca-170 is believed to further activate both innate and adaptive immunity.[9] Some research suggests that the anti-tumor effects of Ca-170 may be primarily driven by its activity on the VISTA pathway.[8]

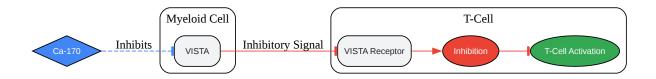
# **Signaling Pathways**

The following diagrams illustrate the proposed mechanism of action of **Ca-170** on the PD-1/PD-L1 and VISTA signaling pathways.



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#### PD-1/PD-L1 Pathway Inhibition by Ca-170



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#### **VISTA Pathway Inhibition by Ca-170**

# **Quantitative Data**

The following tables summarize the available quantitative data on the biological activity and pharmacokinetic properties of **Ca-170**.

Table 1: In Vitro Functional Activity

Assay Type	Cell Type	Readout	Result	Reference
T-cell Proliferation Rescue	Lymphocytes	Proliferation	Potent activity comparable to blocking antibodies	[10]
IFN-y Secretion Rescue (PD-L1)	Human PBMCs	IFN-y release	Potent rescue of IFN-y secretion	[6][10]
IFN-y Secretion Rescue (VISTA)	Human PBMCs	IFN-y release	Potent rescue of IFN-y secretion	[6][10]
Immune Checkpoint Blockade Bioassay	CHO-K1 (hPD- L1) + Jurkat (hPD-1)	Luciferase activity	Did not restore T- cell activation	[11]

Table 2: Pharmacokinetic Parameters

Species	Bioavailability (Oral)	Plasma Half-life	Reference
Mouse	~40%	~0.5 hours	[5][10]
Cynomolgus Monkey	<10%	~3.25 - 4.0 hours	[5][10]

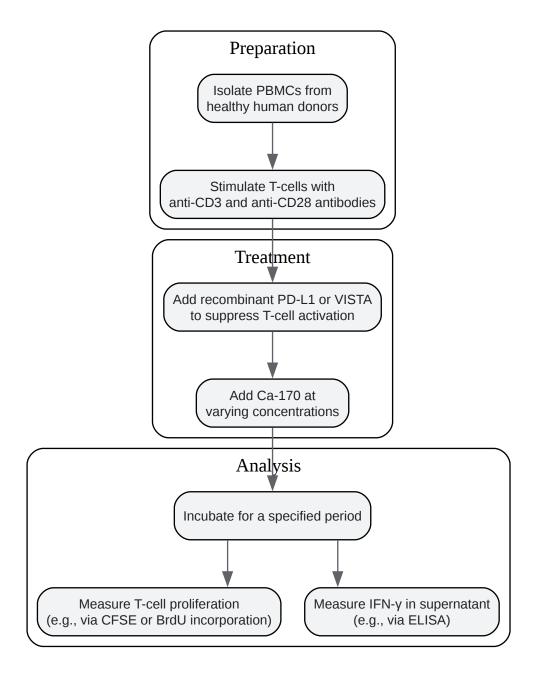
# **Experimental Protocols**

Detailed methodologies for key experiments cited in the literature are provided below.



## T-Cell Proliferation and IFN-y Secretion Rescue Assays

This protocol describes a general workflow for assessing the ability of **Ca-170** to rescue T-cell function from PD-L1 or VISTA-mediated inhibition.



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